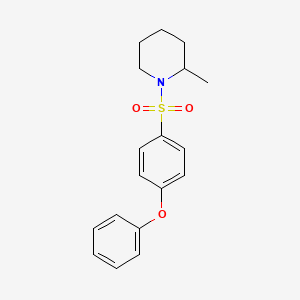
2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonyl-containing compounds is a topic of interest in several papers. For instance, the resolution of a nonsteroidal antiandrogen involving a sulfonyl moiety was achieved through chromatographic separation and subsequent chemical reactions . Another paper describes the synthesis of aryl pyrrolyl and aryl indolyl sulfones, which involved reacting arylsulfonyl chlorides with heterocycles or condensing sulfonamides with tetrahydrofuran derivatives . Additionally, a novel method for synthesizing 2-aryl-1-sulfonylpyrrolidines was developed using reactions between phenols and N-(4,4-diethoxybutyl)sulfonamides . These methods could potentially be adapted for the synthesis of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine.
Molecular Structure Analysis
The molecular structure of sulfonyl compounds is crucial for their biological activity. The absolute configuration of a potent enantiomer of a sulfonyl-containing antiandrogen was determined through asymmetric synthesis and structural elucidation . Spectroscopic techniques, including NMR and X-ray structural analysis, were used to confirm the structures of synthesized sulfonyl compounds . These techniques would be relevant for analyzing the molecular structure of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl compounds varies depending on their structure. For example, the presence of a 2-sulfonyl-4-chloroanilino moiety was found to be important for the anti-HIV-1 activity of certain pyrrolyl aryl sulfones . The acid-catalyzed reaction of phenols with sulfonamides to form sulfonylpyrrolidines is another example of the chemical reactivity of these compounds . Understanding these reactions can provide insights into the potential reactivity of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl compounds are influenced by their molecular structure. For instance, sulfonated polyimides derived from a sulfonyl-containing diamine exhibited good solubility in aprotic solvents and high thermal stability . The introduction of a methylsulfone group into cyclooxygenase inhibitors was found to influence their binding to the enzyme's active site . These properties are important for the practical applications of sulfonyl compounds and would be relevant to the analysis of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine.
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound. This could include its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.
Zukünftige Richtungen
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, and any unsolved questions related to the compound.
I hope this general information is helpful. For specific information on “2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in this area. They might be able to provide you with more detailed and specific information.
Eigenschaften
IUPAC Name |
2-methyl-1-(4-phenoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-7-5-6-14-19(15)23(20,21)18-12-10-17(11-13-18)22-16-8-3-2-4-9-16/h2-4,8-13,15H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQLUYUDNMUBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
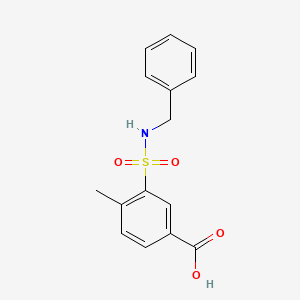
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)
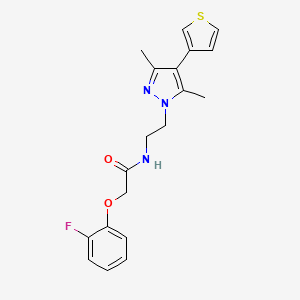
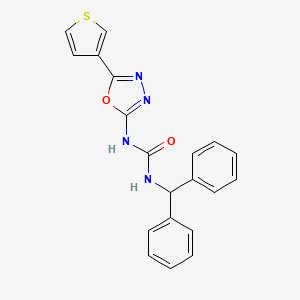
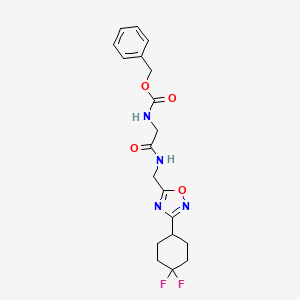
![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)
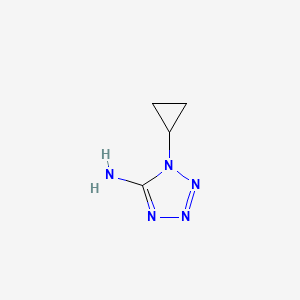
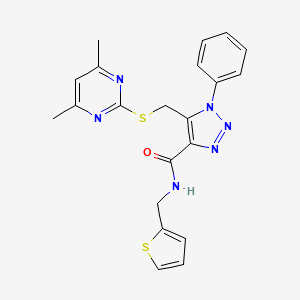
![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)
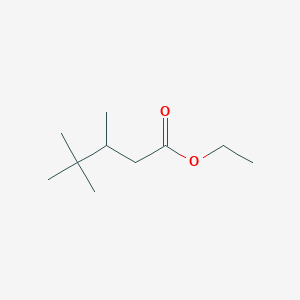
![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)